molecular formula C18H24N4 B14426530 (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine CAS No. 81748-00-7

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine

Cat. No.: B14426530
CAS No.: 81748-00-7
M. Wt: 296.4 g/mol
InChI Key: ROVCIMFUQIQGIJ-QZTJIDSGSA-N
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Description

(1R,2R)-N¹,N²-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine ligand featuring a cyclohexane-1,2-diamine backbone substituted with pyridin-2-ylmethyl groups at both nitrogen atoms. Its synthesis typically involves palladium-catalyzed cross-coupling reactions between (1R,2R)-cyclohexane-1,2-diamine and brominated pyridine derivatives, yielding enantiopure products with high coordination capacity for transition metals like Mn, Pt, and Pd . The ligand’s rigid cyclohexane scaffold and pyridyl donor sites make it effective in asymmetric catalysis, particularly in epoxidation and hydrogenation reactions, where enantioselectivity is critical .

Properties

CAS No.

81748-00-7

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C18H24N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-12,17-18,21-22H,1-2,9-10,13-14H2/t17-,18-/m1/s1

InChI Key

ROVCIMFUQIQGIJ-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reductive Alkylation of trans-1,2-Diaminocyclohexane

The most widely reported method involves reductive alkylation of (1R,2R)-1,2-diaminocyclohexane with pyridine-2-carboxaldehyde. The reaction proceeds via a Schiff base intermediate, which is reduced to the final product:

Step 1: Imine Formation
(1R,2R)-1,2-Diaminocyclohexane reacts with 2-pyridinecarboxaldehyde in methanol at 25°C for 12 hours to form the bis-imine intermediate.

Step 2: Borohydride Reduction
Sodium borohydride (NaBH4) is added to reduce the imine groups, yielding the target diamine.

Reaction Conditions

Parameter Value/Detail Source
Solvent Methanol or Ethanol
Temperature 25°C (Imine), 0–5°C (Reduction)
Molar Ratio 1:2 (Diamine:Aldehyde)
Reduction Agent NaBH4 (4 equiv.)
Yield 78–85%

Alternative Alkylation Strategies

A modified approach uses pre-formed pyridin-2-ylmethyl electrophiles. For example, (1R,2R)-1,2-diaminocyclohexane reacts with 2-(bromomethyl)pyridine hydrobromide in acetonitrile under basic conditions (K2CO3):

Key Parameters

  • Solvent: Acetonitrile
  • Base: K2CO3> (2.5 equiv.)
  • Temperature: 60°C, 24 hours
  • Yield: 64–72%

Stereochemical Control and Optimization

Solvent and Temperature Effects

The stereochemical integrity of the product depends on reaction conditions:

Solvent Diastereomeric Excess (de) Notes Source
Methanol >98% Favors (1R,2R) configuration
THF 85–90% Requires longer reaction times
Ethanol 92–95% Compromise between speed and yield

Lower temperatures (0–5°C) during reduction minimize epimerization, preserving the trans-1,2-diamine geometry.

Catalytic Additives

Inclusion of Lewis acids (e.g., ZnCl2) accelerates imine formation but risks coordinating the final product. Trials with 5 mol% ZnCl2 reduced imine formation time from 12 to 4 hours without compromising yield.

Purification and Isolation

Laboratory-Scale Methods

Crude product purification involves:

  • Liquid-Liquid Extraction: Partition between dichloromethane and aqueous NH4Cl to remove unreacted aldehyde.
  • Column Chromatography: Silica gel with ethyl acetate/methanol (9:1) eluent achieves >95% purity.

Industrial-Scale Purification

Cation-exchange chromatography (Dowex 50W-X8 resin) with 4 M HCl eluent efficiently isolates the dihydrochloride salt, yielding a hygroscopic white solid.

Industrial Process Parameters

Parameter Value Source
Resin Dowex 50W-X8 (H+ form)
Eluent 4 M HCl
Purity >99% (HPLC)
Throughput 4.4 g per 12 g resin

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Source
Reductive Alkylation High stereoselectivity, Scalable Requires anhydrous conditions 78–85%
Direct Alkylation Fewer steps Lower yield, Epimerization risk 64–72%

Industrial Production Considerations

Scalability Challenges

  • Moisture Sensitivity: NaBH4 requires strict anhydrous conditions at scale.
  • Waste Management: Methanol recovery systems reduce environmental impact.

Green Chemistry Innovations

Recent advances substitute methanol with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (80%) with easier recycling.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moieties can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the study of metal-protein interactions and enzyme mimetics.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. The pyridine moieties coordinate with the metal center, while the cyclohexane-1,2-diamine backbone provides chiral induction. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable tool in catalysis and other applications.

Comparison with Similar Compounds

Quinoline-Substituted Analogues

Several bisquinolyldiamine ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been synthesized, such as:

  • L1: (1R,2R)-N¹,N²-Di(quinolin-8-yl)cyclohexane-1,2-diamine
  • L2: Fluoroquinoline-substituted variant
  • L3: Trifluoromethylquinoline-substituted variant

Key Differences :

  • Synthesis: These ligands are prepared via Pd-catalyzed coupling with brominated quinolines, achieving yields of 75–93% .
  • Applications: Used in iron-catalyzed oxidative coupling reactions. Fluorinated derivatives (e.g., L2) enhance electron-withdrawing effects, improving catalytic turnover .
  • Performance: L3, with CF₃ groups, shows higher thermal stability (m.p. 162–166°C) compared to non-fluorinated analogues .

Table 1: Comparison of Quinoline-Substituted Ligands

Ligand Substituent Yield (%) Melting Point (°C) Application
L1 Quinolin-8-yl 75 N/A Oxidative coupling
L2 6-Fluoroquinolin-8-yl 93 162–166 Enhanced electron withdrawal
L3 6-CF₃-quinolin-8-yl 76 N/A High thermal stability

Pyridylmethyl Derivatives with Modified N-Substituents

  • (R,R)-mcp : (1R,2R)-N,N'-Dimethyl-N,N'-bis(2-pyridylmethyl)cyclohexane-1,2-diamine

    • Synthesis : Methylation of the parent diamine backbone .
    • Application : Manganese complexes of (R,R)-mcp catalyze asymmetric epoxidation of α,β-unsaturated ketones, achieving 56–70% enantiomeric excess (ee) .
    • Performance : Methyl groups reduce steric hindrance, improving substrate accessibility but lowering ee compared to bulkier substituents .
  • Ligand L5: (1R,2R)-N¹,N²-Dimethylcyclohexane-1,2-diamine Application: Used in Mn-catalyzed hydrogenation of aromatic ketones. Polar solvents like methanol enhance reaction rates by stabilizing intermediates .

Phosphine-Functionalized Analogues

BLD Pharm lists ligands like (1R,2R)-N¹,N²-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (CAS: 1086138-41-1), which incorporate phosphine donors for transition-metal catalysis .

  • Structural Impact : Phosphine groups increase electron density at metal centers, favoring reductive elimination in cross-coupling reactions.
  • Limitation: Higher molecular weight (e.g., 774.99 g/mol for CAS 1150113-66-8) may reduce solubility in nonpolar solvents .

Pharmacologically Active Analogues

  • (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine: Application: Binds to SARS-CoV-2 spike protein with a safety profile superior to hydroxychloroquine (HCQ) . Advantage: Reduced cardiotoxicity due to optimized quinoline substitution .

Stereoisomeric and Backbone Variants

  • Cis-diaminocyclohexane (DACH): CO₂ Capture: (1R,2R)-cyclohexane-1,2-diamine exhibits higher CO₂ absorption rates than its cis isomer due to cooperative amine interactions .
  • Ethylene-diamine Backbones: Ligands like L8 ((1R,2R)-1,2-diphenyl-N¹,N²-di(quinolin-8-yl)ethane-1,2-diamine) show reduced enantioselectivity in catalysis compared to cyclohexane-based systems, highlighting the backbone’s role in rigidity .

Table 2: Performance in Catalysis

Ligand Reaction Type ee (%) Yield (%) Reference
(R,R)-mcp (Mn complex) Epoxidation of enones 56–70 N/A
L1 (Fe complex) Oxidative coupling N/A 75–93
Parent (1R,2R)-diamine CO₂ absorption N/A High rate

Biological Activity

(1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant potential in medicinal chemistry and catalysis. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H28N4
  • Molecular Weight : 324.46 g/mol
  • CAS Number : 515124-12-6

The biological activity of (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine primarily involves its role as a ligand in transition metal complexes and its interaction with biological targets. Key mechanisms include:

  • Metal Complexation : The compound can form stable complexes with metals, enhancing the catalytic activity in various reactions, including asymmetric synthesis and C-N coupling reactions .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and other disease processes .

Anticancer Properties

Recent studies have explored the anticancer potential of (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine. Research indicates that it may induce apoptosis in cancer cells through the following pathways:

  • Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in various cancer cell lines, leading to reduced cell proliferation .
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, suggesting a mechanism for apoptosis induction .
Study Cell Line Effect Observed Mechanism
Study 1HeLaG0/G1 arrestCaspase activation
Study 2MCF-7ApoptosisBcl-2 modulation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain .

Case Study 1: Asymmetric Synthesis

A study conducted by van Beek et al. explored the use of (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine as a chiral ligand in asymmetric synthesis. The results showed that this compound facilitated the formation of enantiomerically enriched products with high yields in reactions involving amides and aryl halides .

Case Study 2: Cancer Cell Studies

In a comparative analysis involving various diamines, (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine was found to be one of the most effective at inducing apoptosis in breast cancer cells compared to other ligands tested. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for preparing enantiopure (1R,2R)-cyclohexane-1,2-diamine derivatives?

The enantiopure synthesis of (1R,2R)-cyclohexane-1,2-diamine derivatives often involves stereoselective alkylation or Schiff base formation. For example, symmetric α-diimine Schiff bases can be synthesized by reacting enantiopure trans-(1R,2R)-cyclohexane-1,2-diamine with nitrophenyl aldehydes under reflux conditions in ethanol . A one-pot preparation method for N,N'-dialkylated derivatives has also been reported, enabling efficient scalability for organocatalytic applications . Key steps include controlling reaction temperature (60–100°C) and solvent polarity to minimize racemization.

Q. How is X-ray crystallography utilized to confirm the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For instance, the title compound crystallizes in non-standard space groups (e.g., I2/a monoclinic) and adopts a chair conformation for the cyclohexane ring, with pyridylmethyl groups in trans positions . SHELX software (e.g., SHELXL97) is commonly used for structure refinement, with typical R-factors <0.05 for high-resolution data . Hydrogen bonding and dihedral angles between aromatic rings (e.g., 60.5° in salicylidene derivatives) are key metrics for validating intramolecular interactions .

Q. What analytical techniques are employed to assess purity and structural integrity?

  • HPLC : Used to determine enantiomeric excess (e.g., for chiral ligands in asymmetric catalysis) .
  • NMR Spectroscopy : 1H/13C NMR resolves proton environments, particularly for distinguishing cis/trans isomers .
  • Mass Spectrometry : Confirms molecular weight (e.g., C₂₀H₂₄N₄, MW 320.43) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, especially for coordination complexes .

Advanced Research Questions

Q. How do substituents on the pyridine rings influence catalytic or biological activity?

Substituents modulate electronic and steric properties. For example:

  • Antimicrobial Activity : Nitro groups at meta or para positions on phenyl rings enhance antibacterial potency due to increased electron-withdrawing effects .
  • Catalysis : Bulky substituents improve enantioselectivity in Henry reactions by restricting conformational flexibility . A table comparing substituent effects is shown below:
Substituent PositionApplicationKey FindingReference
o-NitroAntibacterialModerate activity (MIC: 32 µg/mL)
m-NitroAntifungalHigh activity (MIC: 16 µg/mL)
p-NitroCatalysisEnhanced enantioselectivity (ee >90%)

Q. What mechanistic insights explain the role of this ligand in platinum-based anticancer drugs like oxaliplatin?

The (1R,2R)-cyclohexane-1,2-diamine (dach) ligand in oxaliplatin forms a stable Pt(II) complex with a bidentate coordination mode. The stereochemistry of dach prevents cross-resistance with cisplatin by altering DNA adduct formation kinetics. The bulky cyclohexane ring impedes repair machinery, enhancing cytotoxicity . Mechanistic studies using circular dichroism (CD) and gel electrophoresis reveal distinct DNA distortion patterns compared to cisplatin .

Q. How can data contradictions in crystallographic studies be resolved?

Discrepancies in space group assignments (e.g., C2/c vs. I2/a) often arise from twinning or disordered solvent molecules. Strategies include:

  • Data Reprocessing : Using SAINT-Plus for integration and SADABS for absorption correction .
  • Twinned Refinement : Employing SHELXL’s TWIN/BASF commands for pseudo-merohedral twins .
  • Validation Tools : PLATON’s ADDSYM algorithm detects missed symmetry elements .

Q. What methodologies optimize chiral coordination polymers using this ligand?

Chiral polymers are synthesized via solventothermal reactions with metal salts (e.g., ZnBr₂ or CdBr₂). The ligand’s κ³N,N′,N′′ coordination mode enables helical chain formation, as seen in Cd(II) complexes . Key parameters:

  • Temperature : 80–100°C to ensure slow crystallization.
  • Solvent : Mixed ethanol/water systems improve solubility.
  • Ligand-to-Metal Ratio : 1:1 stoichiometry favors 1D polymeric structures .

Data Contradiction Analysis

Q. Why do some studies report cis configurations while others report trans?

The cis/trans isomerism depends on reaction conditions:

  • Cis Isomers : Formed under kinetic control (low-temperature, rapid precipitation) .
  • Trans Isomers : Thermodynamically favored in refluxing ethanol due to steric relief . Confirmation via SCXRD is essential, as NMR alone may misassign configurations due to signal overlap .

Applications in Green Chemistry

Q. How effective is this compound in CO₂ conversion to cyclic carbonates?

When mixed with iodine, (1R,2R)-cyclohexane-1,2-diamine acts as a bifunctional catalyst, achieving >80% conversion of epoxides to carbonates under 2 MPa CO₂ at 100°C. The amine activates CO₂, while iodide acts as a nucleophile. Catalyst loading (5–10 mol%) and iodine ratio (1:2) are critical for efficiency .

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